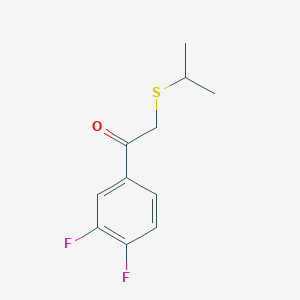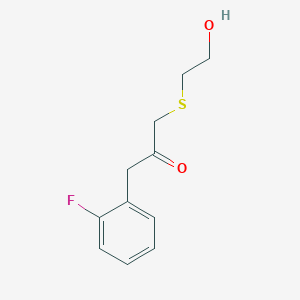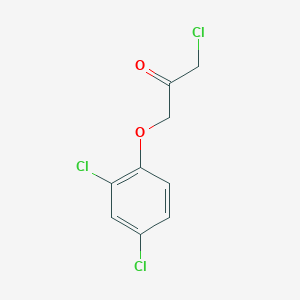
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one is an organic compound characterized by the presence of chlorine and phenoxy groups attached to a propanone backbone
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorophenol with epichlorohydrin in the presence of a base to form 1-chloro-3-(2,4-dichlorophenoxy)propan-2-ol. This intermediate is then oxidized to yield the desired ketone, this compound .
Analyse Chemischer Reaktionen
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death. The compound’s chlorine and phenoxy groups play a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-(4-chlorophenoxy)propan-2-one: Similar structure but with different substitution patterns on the phenoxy ring.
1-(2,4,6-Trichlorophenyl)propan-2-one: Contains additional chlorine atoms, leading to different chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
57266-00-9 |
|---|---|
Molekularformel |
C9H7Cl3O2 |
Molekulargewicht |
253.5 g/mol |
IUPAC-Name |
1-chloro-3-(2,4-dichlorophenoxy)propan-2-one |
InChI |
InChI=1S/C9H7Cl3O2/c10-4-7(13)5-14-9-2-1-6(11)3-8(9)12/h1-3H,4-5H2 |
InChI-Schlüssel |
YIMUDSWZZJNIPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



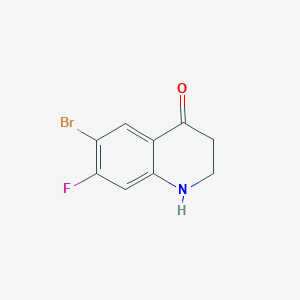
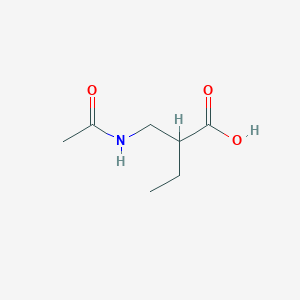

![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)
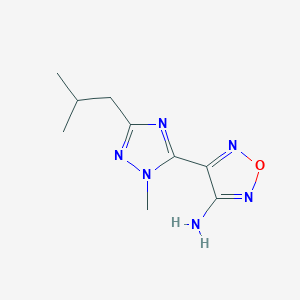
![{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)
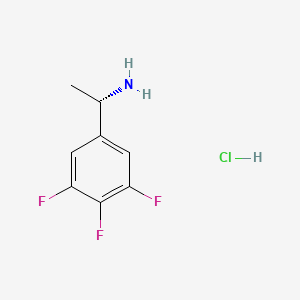
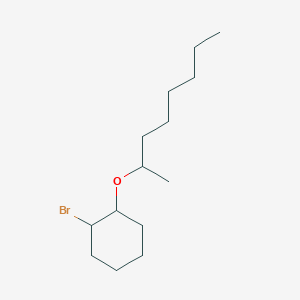

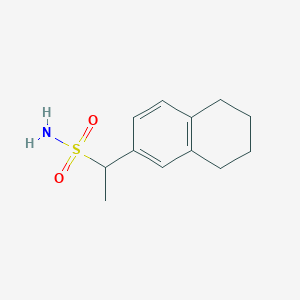
![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)
